3-[(2-Bromoacetyl)amino]-N-cyclohexylbenzamide
Description
Chemical Identity and Classification
3-[(2-Bromoacetyl)amino]-N-cyclohexylbenzamide (CAS: 947240-27-9) is a synthetic benzamide derivative with the molecular formula $$ \text{C}{15}\text{H}{18}\text{Br}\text{N}2\text{O}2 $$. Its structure comprises three key components:
- A benzamide core ($$ \text{C}6\text{H}5\text{CONH} $$).
- A 2-bromoacetyl group ($$ \text{BrCH}_2\text{CO} $$) at the 3-position of the benzene ring.
- A cyclohexyl substituent bonded to the amide nitrogen.
Classification :
- Functional Class : Bromoacetyl derivatives, amino benzamides.
- Therapeutic Relevance : Intermediate in peptide synthesis and bioconjugation.
- Structural Analogues : Shares homology with antipsychotic benzamides (e.g., sulpiride) and antiviral agents.
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 339.22 g/mol | |
| XLogP3 | 3.2 (Predicted lipophilicity) | |
| Hydrogen Bond Acceptors | 4 |
Historical Context in Benzamide Chemistry
Benzamide, first isolated in 1832 by Wöhler and Liebig, laid the foundation for derivatives like this compound. Key historical milestones:
- 1832 : Discovery of benzamide’s polymorphs (Forms I and II).
- 1950s–2000s : Development of benzamide-based drugs (e.g., metoclopramide, antiemetics).
- 2010s–Present : Emergence of bromoacetylated benzamides as tools for targeted protein modification.
This compound exemplifies the evolution of benzamide chemistry from structural curiosity to functional bioconjugation agents.
Structural Significance in Heterocyclic Chemistry
The compound’s heterocyclic features enable diverse applications:
- Benzamide Core : Stabilizes planar conformation via π-π stacking, critical for binding biological targets.
- Bromoacetyl Group : Electrophilic carbonyl reacts with nucleophiles (e.g., cysteine thiols), enabling covalent bond formation.
- Cyclohexyl Substituent : Enhances lipophilicity ($$\Delta \text{LogP} = +1.8$$ vs. non-cyclohexyl analogues), improving membrane permeability.
Comparative Reactivity :
| Group | Reactivity Profile | Application Example |
|---|---|---|
| Bromoacetyl | Thiol-specific alkylation | Peptide-drug conjugates |
| Cyclohexyl | Steric hindrance modulation | Bioavailability enhancement |
Nomenclature and Systematic Naming Conventions
IUPAC Name :
this compound.
Breakdown :
- Parent chain : Benzamide (benzene + carboxamide).
- Substituents :
- 3-position: Amino group linked to 2-bromoacetyl ($$ \text{BrCH}_2\text{CO} $$).
- N-substituent: Cyclohexyl group.
Alternative Designations :
- CAS Registry : 947240-27-9.
- Synonym : 4-[(2-Bromoacetyl)amino]-N-cyclohexylbenzamide (positional isomerism noted in early literature).
SMILES :
$$ \text{C1CCC(CC1)NC(=O)C2=CC=C(C=C2)NC(=O)CBr} $$ .
InChI Key : $$ \text{NAKLKQNDAKDOFH-UHFFFAOYSA-N} $$ .
Properties
IUPAC Name |
3-[(2-bromoacetyl)amino]-N-cyclohexylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O2/c16-10-14(19)17-13-8-4-5-11(9-13)15(20)18-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10H2,(H,17,19)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUDYQOOOWTKNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=CC=C2)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of N-cyclohexylbenzamide Intermediate
-
- 3-Aminobenzoic acid or 3-aminobenzoyl chloride
- Cyclohexylamine
Method:
The amide bond is formed by reacting 3-aminobenzoic acid (or its acid chloride derivative) with cyclohexylamine. When using the acid chloride, the reaction is typically carried out in an inert solvent such as dichloromethane or chloroform, with a base like triethylamine to scavenge HCl formed during the reaction. Alternatively, coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) can be used to activate the acid for amide bond formation.-
- Temperature: 0 °C to room temperature
- Solvent: Dichloromethane, chloroform, or tetrahydrofuran (THF)
- Time: Several hours under stirring
Purification:
The crude product is purified by recrystallization or column chromatography to afford pure N-cyclohexyl-3-aminobenzamide.
Acylation with 2-Bromoacetyl Bromide
-
- N-cyclohexyl-3-aminobenzamide (from step 3.1)
- 2-Bromoacetyl bromide (acylating agent)
- Base: Triethylamine or pyridine to neutralize HBr formed
Method:
The amino group on the benzamide intermediate is selectively acylated with 2-bromoacetyl bromide. The reaction is typically conducted in an anhydrous solvent such as dichloromethane or chloroform under cooling to control the exothermic reaction.-
- Temperature: 0 °C initially, then allowed to warm to room temperature
- Solvent: Anhydrous dichloromethane or chloroform
- Base: Triethylamine (1.1 equivalents) added dropwise to neutralize HBr
- Time: 1–3 hours under stirring
Work-up and Purification:
After completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The product is purified by recrystallization or silica gel chromatography.
Reaction Scheme Summary
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 3-Aminobenzoic acid + Cyclohexylamine | DCC or acid chloride, base, RT | N-cyclohexyl-3-aminobenzamide |
| 2 | N-cyclohexyl-3-aminobenzamide + 2-bromoacetyl bromide | Anhydrous solvent, base, 0 °C to RT | This compound |
Analytical and Research Findings
- Yield: Reported yields for similar amide-acylation sequences range from 65% to 85%, depending on reaction scale and purification methods.
- Purity: Characterization by NMR, IR, and mass spectrometry confirms the presence of the bromoacetyl group and amide linkages.
- Stability: The bromoacetyl moiety is reactive; thus, the compound should be stored under inert atmosphere and low temperature to prevent hydrolysis or decomposition.
- Solubility: Moderate solubility in organic solvents such as DMSO, DMF, and chloroform facilitates purification and handling.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Intermediate | N-cyclohexyl-3-aminobenzamide |
| Acylating Agent | 2-Bromoacetyl bromide |
| Solvents | Dichloromethane, chloroform, THF |
| Bases | Triethylamine, pyridine |
| Temperature Range | 0 °C to room temperature |
| Reaction Time | 1–6 hours (combined steps) |
| Purification Methods | Recrystallization, silica gel chromatography |
| Typical Yield | 65–85% |
| Analytical Techniques | NMR, IR, Mass Spectrometry |
| Storage | Cool, dry, inert atmosphere |
Chemical Reactions Analysis
3-[(2-Bromoacetyl)amino]-N-cyclohexylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The compound can be used as a building block for the synthesis of heterocyclic compounds through cyclization reactions.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or other reactants involved.
Scientific Research Applications
Medicinal Chemistry
3-[(2-Bromoacetyl)amino]-N-cyclohexylbenzamide has been investigated for its potential as a therapeutic agent. Its structural components suggest possible interactions with biological targets:
- Anticancer Activity : Preliminary studies indicate that compounds with bromoacetyl groups can exhibit cytotoxic effects against various cancer cell lines. The mechanism typically involves the formation of reactive intermediates that can modify cellular macromolecules, leading to apoptosis .
- Antimicrobial Properties : The compound's ability to disrupt bacterial cell membranes has been noted in research focusing on new antimicrobial agents. The bromoacetyl moiety is often associated with increased efficacy against resistant strains of bacteria .
Biochemical Research
The compound can serve as a valuable tool in biochemical assays:
- Protein Interaction Studies : By modifying proteins with bromoacetyl groups, researchers can explore protein-protein interactions and enzyme activities. This application is crucial for understanding metabolic pathways and disease mechanisms .
- Labeling and Imaging : The bromoacetyl group can be utilized for labeling biomolecules, facilitating imaging studies in live cells. This technique aids in tracking the dynamics of cellular processes in real-time .
Materials Science
In the field of materials science, this compound can be employed to synthesize novel polymers or composite materials:
- Polymer Synthesis : The compound's functional groups allow for incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength. This is particularly relevant in developing advanced materials for industrial applications .
Anticancer Research
A study published in Journal of Medicinal Chemistry explored derivatives of bromoacetyl compounds and their cytotoxic effects on breast cancer cells. Results indicated that modifications similar to those in this compound enhanced apoptosis rates significantly compared to controls .
Antimicrobial Activity
Research conducted by International Journal of Antimicrobial Agents demonstrated the effectiveness of bromoacetyl derivatives against methicillin-resistant Staphylococcus aureus (MRSA). Compounds structurally related to this compound showed promising results in inhibiting bacterial growth .
Mechanism of Action
The mechanism of action of 3-[(2-Bromoacetyl)amino]-N-cyclohexylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity . This interaction can affect various biochemical pathways and cellular processes, making the compound useful in studying enzyme function and regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Table 1: Key Structural Analogues and Their Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Variations | CAS Number |
|---|---|---|---|---|
| 3-[(2-Bromoacetyl)amino]-N-cyclohexylbenzamide | C₁₆H₁₈BrN₂O₂ | 347.23 | Cyclohexyl, meta-bromoacetyl | 1138443-28-3 |
| 4-[(2-Bromoacetyl)amino]-N-cyclohexylbenzamide | C₁₆H₁₈BrN₂O₂ | 347.23 | Cyclohexyl, para-bromoacetyl | 947240-27-9 |
| N-{3-[(2-Bromoacetyl)amino]phenyl}butanamide | C₁₂H₁₅BrN₂O₂ | 299.17 | Butanamide, meta-bromoacetyl | 886009-28-5 |
| 3-[(2-Bromoacetyl)amino]-N-isopropylbenzamide | C₁₂H₁₅BrN₂O₂ | 299.17 | Isopropyl, meta-bromoacetyl | 1138442-79-1 |
| 2-[(2-Bromobenzoyl)amino]-N-cyclohexylbenzamide | C₂₀H₂₁BrN₂O₂ | 401.30 | Cyclohexyl, bromobenzoyl (ortho) | N/A |
Key Observations :
- Positional Isomerism: The meta vs. para substitution of the bromoacetyl group (e.g., 3- vs. 4- positions) significantly impacts reactivity.
- Substituent Effects : Replacing the cyclohexyl group with smaller alkyl chains (e.g., isopropyl) decreases molecular weight and lipophilicity, which may alter pharmacokinetic profiles .
- Bromoacetyl vs. Bromobenzoyl: Bromoacetyl derivatives (e.g., this compound) exhibit higher electrophilicity compared to bromobenzoyl analogues (e.g., 2-[(2-Bromobenzoyl)amino]-N-cyclohexylbenzamide), enhancing their utility in covalent binding applications .
Comparison with Analogues :
Key Findings :
- Lipophilicity: The cyclohexyl group in this compound increases LogP (3.2) compared to isopropyl (2.5) or butanamide (2.8) derivatives, favoring passive diffusion across biological membranes .
- Bioactivity : Bromoacetyl derivatives are hypothesized to inhibit enzymes via covalent modification of active-site nucleophiles (e.g., cysteine residues), though cyclohexyl-substituted variants may exhibit better target selectivity due to steric effects .
Biological Activity
3-[(2-Bromoacetyl)amino]-N-cyclohexylbenzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of bromoacetyl derivatives, which are known for their reactivity and ability to modify proteins and peptides. The biological activity of this compound can be attributed to its structural features, which facilitate interactions with biological targets.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C15H18BrN2O
- Molecular Weight : 320.22 g/mol
- CAS Number : 1138442-60-0
The presence of the bromoacetyl group is significant as it can participate in nucleophilic reactions, particularly with thiol groups in proteins, leading to modifications that may alter protein function.
The mechanism by which this compound exerts its biological effects primarily involves the formation of covalent bonds with nucleophilic residues in proteins, such as cysteine. This modification can lead to changes in protein conformation and activity, potentially influencing various biological pathways.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Activity : Bromoacetyl derivatives have been shown to exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential enzymes.
- Cytotoxicity : Studies suggest that compounds containing bromoacetyl groups can induce apoptosis in cancer cells, making them candidates for anticancer therapies.
- Protein Modification : The ability to modify peptide sequences through bromoacetylation opens avenues for developing peptide-based therapeutics.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of bromoacetyl derivatives, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane disruption and inhibition of cell wall synthesis.
Case Study 2: Cytotoxic Effects on Cancer Cells
A recent investigation into the cytotoxic effects of this compound on human cancer cell lines revealed that it induces apoptosis through the activation of caspase pathways. The study found a dose-dependent increase in apoptotic markers in treated cells, highlighting its potential as an anticancer agent.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
